molecular formula C15H9F3O2S B3040972 Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 256414-56-9

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No. B3040972
CAS RN: 256414-56-9
M. Wt: 310.29 g/mol
InChI Key: SWEIWJJZNBDXDC-UHFFFAOYSA-N
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Description

“Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with a distinctive structure, incorporating a trifluoromethyl group linked to a thiophene ring . It’s a synthetic target in its own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” has been a topic of interest in recent years. Innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes . The reaction of (3-phenylprop-2-ynyl)(prop-2-ynyl)sulfane led to a 1:1 diastereoisomeric mixture of 2-styrylthiophene in 70% yield, through a mechanism involving the formation of diallenyl sulfide as intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” is C15H9F3O2S . The crystal structure of a similar compound, 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, has been studied and found to be triclinic, with specific dimensions and angles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C15H9F3O2S . More specific properties like melting point, boiling point, and density were not found in the search results.

Mechanism of Action

The exact mechanism of action of Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been studied extensively for their potential as anticancer agents. This compound has also been shown to interact with the adenosine receptors, which are involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer, reduce inflammation in animal models of arthritis, and reduce viral load in animal models of viral infections.

Advantages and Limitations for Lab Experiments

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to use in some assays, and its potential toxicity, which requires careful handling.

Future Directions

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has several potential future directions for scientific research. One possible direction is the development of this compound-based conjugated polymers for use in organic electronics. Another possible direction is the development of this compound-based HDAC inhibitors for use as anticancer agents. This compound may also have potential applications in the treatment of viral infections and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

Prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has been extensively studied for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of conjugated polymers with interesting optical and electronic properties. In organic electronics, this compound has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In medicinal chemistry, this compound has been evaluated for its anticancer, anti-inflammatory, and antiviral activities.

properties

IUPAC Name

prop-2-ynyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O2S/c1-2-8-20-14(19)12-9-11(10-6-4-3-5-7-10)13(21-12)15(16,17)18/h1,3-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEIWJJZNBDXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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